molecular formula C15H13N3OS B11763300 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11763300
M. Wt: 283.4 g/mol
InChI Key: NRQSBDATDYTEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the triazole ring. The thiol group (-SH) attached to the triazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Methoxy group at a different position.

    4-(3-Hydroxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Hydroxy group instead of methoxy.

Uniqueness

4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-5-8-12(10-13)18-14(16-17-15(18)20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20)

InChI Key

NRQSBDATDYTEIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.